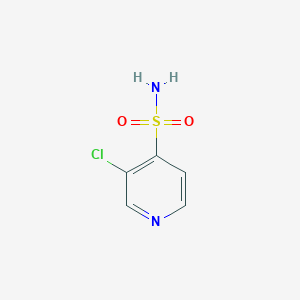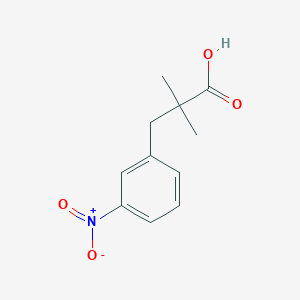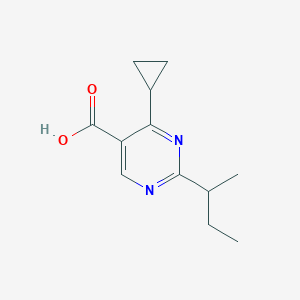
(4-Methoxy-heptyl)-propyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-propylheptan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms and hydrogen atoms. This compound features a methoxy group (-OCH₃) attached to the fourth carbon of the heptane chain and a propyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-propylheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 4-methoxyheptan-1-amine with propyl bromide under basic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-N-propylheptan-1-amine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-propylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Alkyl halides and bases like sodium hydroxide or potassium carbonate are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
4-Methoxy-N-propylheptan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It may be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxy-N-propylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyheptan-1-amine: Lacks the propyl group attached to the nitrogen atom.
N-Propylheptan-1-amine: Lacks the methoxy group on the heptane chain.
4-Methoxy-N-ethylheptan-1-amine: Features an ethyl group instead of a propyl group attached to the nitrogen atom .
Uniqueness
4-Methoxy-N-propylheptan-1-amine is unique due to the presence of both the methoxy group and the propyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
4-methoxy-N-propylheptan-1-amine |
InChI |
InChI=1S/C11H25NO/c1-4-7-11(13-3)8-6-10-12-9-5-2/h11-12H,4-10H2,1-3H3 |
InChI Key |
JYGRRDVSHFGHRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCNCCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)









![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)

![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)

